molecular formula C6H7BrO2 B3038806 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde CAS No. 904744-54-3

4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde

Cat. No.: B3038806
CAS No.: 904744-54-3
M. Wt: 191.02 g/mol
InChI Key: DYLKQXZDNNUURV-UHFFFAOYSA-N
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Description

4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde is an organic compound with the molecular formula C6H7BrO2 It is a derivative of pyran, characterized by the presence of a bromine atom at the 4th position and an aldehyde group at the 3rd position

Scientific Research Applications

4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of novel drug candidates due to its ability to undergo diverse chemical transformations.

    Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde typically involves the bromination of 5,6-dihydro-2H-pyran-3-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and valuable in various research applications.

Properties

IUPAC Name

4-bromo-3,6-dihydro-2H-pyran-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO2/c7-6-1-2-9-4-5(6)3-8/h3H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLKQXZDNNUURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=C1Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of DMF (10 mL) and chloroform (200 mL) at 5° C. was treated with PBr3 (10 mL), stirred at 25° C. for 40 minutes, treated with tetrahydropyran-4-one (5 g) in chloroform (50 mL) at 0° C., stirred at 25° C. for 18 hours, poured onto ice, treated with sodium bicarbonate, and extracted with diethyl ether. The extract was washed with saturated sodium bicarbonate and brine and dried (MgSO4), filtered and concentrated. The concentrate was flash chromatographed on silica gel with 10% ethyl acetate/hexanes.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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